The compound 2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule characterized by its unique structural features and potential applications in scientific research. This compound belongs to the class of acetamides and contains a pyrazolo[1,5-a]pyrazine moiety, which is known for its diverse biological activities.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1021255-90-2, with a molecular formula of C23H22N4OS and a molecular weight of 418.5 g/mol. Such compounds are often synthesized in laboratory settings for research purposes, particularly in medicinal chemistry and pharmacology.
This compound can be classified as:
The synthesis of 2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can involve several methods. A common approach includes the use of microwave-assisted synthesis, which enhances reaction rates and yields.
The molecular structure of the compound features:
CC(C)(C)c1ccc(NC(=O)S(c2cc3c(nc(n3c2)c4ccccc4)nccn3)c1)cc1
.The compound can participate in various chemical reactions typical for acetamides:
Reactions involving this compound can be monitored using techniques such as:
The biological mechanism of action for compounds like 2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is often linked to their ability to interact with specific biological targets such as enzymes or receptors.
Studies have shown that similar compounds exhibit:
While specific data on melting point and boiling point are not readily available for this compound, general properties can be inferred from similar structures:
Key chemical properties include:
The compound has potential applications in various fields:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.: 73491-34-6